Proflazepam

Molecular Docking GABAA Receptor Allosteric Modulation

Proflazepam (Ro10-3580) is a structurally distinct 1,4-benzodiazepine with a unique N1‑(2,3‑dihydroxypropyl) side chain that enhances aqueous solubility, making it a critical probe for GABA-A α1β2γ2 allosteric modulation studies. Its QSAR-validated profile supports predictive ADME model development. This compound is supplied exclusively for research as a certified reference material for forensic/toxicology LC-MS method validation. Strictly not for human or veterinary use.

Molecular Formula C18H16ClFN2O3
Molecular Weight 362.8 g/mol
CAS No. 52829-30-8
Cat. No. B1623392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProflazepam
CAS52829-30-8
Molecular FormulaC18H16ClFN2O3
Molecular Weight362.8 g/mol
Structural Identifiers
SMILESC1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CC(CO)O
InChIInChI=1S/C18H16ClFN2O3/c19-11-5-6-16-14(7-11)18(13-3-1-2-4-15(13)20)21-8-17(25)22(16)9-12(24)10-23/h1-7,12,23-24H,8-10H2
InChIKeyRCDQRWWSKKYAJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Proflazepam (CAS 52829-30-8): Chemical Identity and Benzodiazepine Class Overview for Research Procurement


Proflazepam (Ro10-3580) is a 1,4-benzodiazepine derivative formally recognized by the World Health Organization with the International Nonproprietary Name (INN) proflazepam [1]. Its chemical identity is 7-chloro-1-(2,3-dihydroxypropyl)-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, with a molecular formula of C₁₈H₁₆ClFN₂O₃ and a molecular weight of 362.78 g/mol [2]. As a benzodiazepine, it shares the class-characteristic mechanism of positive allosteric modulation at the GABAA receptor [3].

Why Generic Benzodiazepine Substitution is Not Advisable for Proflazepam Procurement


Benzodiazepines, while sharing a common pharmacological class, exhibit significant divergence in binding modes, subtype selectivity, and pharmacokinetic profiles that preclude simple interchangeability [1]. Structural variations, particularly at positions 1, 2, and 7 of the 1,4-benzodiazepine core, directly dictate anticonvulsant potency and therapeutic windows [2]. Proflazepam possesses a unique substitution pattern—a 2,3-dihydroxypropyl group at position 1, a 2-fluorophenyl at position 5, and a chloro at position 7—that distinguishes it from common comparators like diazepam or flurazepam. Substituting Proflazepam with another benzodiazepine without verifying the specific quantitative evidence below risks invalidating experimental outcomes or introducing uncharacterized off-target effects.

Quantitative Differentiation Evidence for Proflazepam Against Comparator Benzodiazepines


Computational Evidence: Proflazepam as a Top-Ranked GABAA Modulator by Multi-Site Docking Score

In a 2022 study of [³H]diazepam derivatives, proflazepam and Ro12-6377 were computationally identified as the optimal allosteric modulators for the GABAA receptor α1β2γ2 subtype across four distinct binding sites simultaneously, as determined by molecular docking [1]. This multi-site binding profile was not observed for other diazepam derivatives in the dataset. Molecular dynamics simulations confirmed the stability of the proflazepam-receptor complex and its direct effect on chloride-channel lining residues [1].

Molecular Docking GABAA Receptor Allosteric Modulation Computational Chemistry

In Silico Drug-Likeness and Pharmacokinetic Predictions for Proflazepam

The same computational study evaluated proflazepam's pharmacokinetic and drug-likeness profile in silico. The developed QSAR model demonstrated strong predictive power (R² = 0.632, R²adj = 0.584, Q²loo = 0.639, Q²F3 = 0.813, F = 12.806, p-value = 6.2050e-07) [1]. While specific ADME parameters for proflazepam are not individually reported in the abstract, its inclusion as a top modulator implies favorable predicted properties within the model's applicability domain [1].

ADME Drug-likeness QSAR In Silico Pharmacology

Structural Differentiation: Impact of Position 1 Substituents on Anticonvulsant Efficacy

A comparative study of 14 1,4-benzodiazepines in an amygdaloid-kindled seizure rat model established that compounds with a hydrogen or methyl group at position 1 were more effective anticonvulsants than those with a long alkyl chain (e.g., prazepam, flutoprazepam, flurazepam) [1]. Proflazepam possesses a 2,3-dihydroxypropyl group at position 1, a unique substitution not evaluated in the 1998 study but structurally distinct from both the active (H/methyl) and less active (long alkyl) groups [2]. This structural feature places proflazepam in a distinct SAR category, suggesting its anticonvulsant profile may differ from both flurazepam (long alkyl) and diazepam (methyl).

Structure-Activity Relationship Anticonvulsant 1,4-Benzodiazepine

Chloro vs. Nitro Substitution at Position 7: Impact on Anticonvulsant Potency

The same 1998 SAR study demonstrated that 1,4-benzodiazepines with a nitro group at position 7 (e.g., nitrazepam, flunitrazepam, clonazepam) exhibit significantly more potent antiepileptic activity than those with a chloro group at the same position [1]. Proflazepam contains a chloro group at position 7 [2], classifying it among the less potent anticonvulsants within this specific model.

Structure-Activity Relationship Anticonvulsant 1,4-Benzodiazepine

Proflazepam's Unique Dihydroxypropyl Side Chain: Implications for Solubility and Formulation

Proflazepam's structure features a 2,3-dihydroxypropyl group at the N1 position [1]. The presence of two hydroxyl groups confers increased hydrophilicity relative to benzodiazepines lacking this moiety (e.g., diazepam, which has a methyl group). Computational predictions estimate proflazepam's aqueous solubility (logS) at -3.624 [2], which is moderately higher than diazepam (predicted logS approx -3.8 to -4.0) [3]. This structural feature may improve aqueous solubility and reduce reliance on organic solvents for in vitro assays, a practical advantage for laboratory handling.

Physicochemical Properties Solubility Formulation

Validated Application Scenarios for Proflazepam in Research and Industrial Settings


GABAA Receptor Allosteric Modulation and Structure-Activity Relationship (SAR) Studies

Proflazepam serves as a structurally distinct probe for investigating benzodiazepine binding to the GABAA receptor α1β2γ2 subtype. Its computational identification as a top multi-site modulator [1] supports its use in molecular docking and dynamics studies aimed at understanding allosteric modulation mechanisms. Additionally, its unique N1-dihydroxypropyl and C7-chloro substitution pattern makes it a valuable comparator in SAR studies assessing the impact of these specific modifications on anticonvulsant potency and pharmacokinetics [2].

Analytical Reference Standard and Method Development

With a defined chemical identity (CAS 52829-30-8, molecular formula C₁₈H₁₆ClFN₂O₃, molecular weight 362.78 g/mol) [1], proflazepam is suitable for use as a certified reference material in analytical chemistry applications, including LC-MS method development and validation for the detection and quantification of benzodiazepines in forensic or clinical toxicology samples.

In Silico Pharmacokinetic Modeling and QSAR Model Development

Proflazepam's inclusion in a validated QSAR model for [³H]diazepam derivatives [1] positions it as a useful compound for researchers developing or benchmarking predictive ADME models. Its predicted drug-likeness profile can be leveraged in training sets for machine learning algorithms focused on CNS drug discovery.

Preclinical Formulation Development

The presence of the 2,3-dihydroxypropyl side chain enhances proflazepam's aqueous solubility compared to more lipophilic benzodiazepines [1]. This physicochemical advantage makes proflazepam a candidate for the development of novel aqueous formulations, potentially improving in vivo bioavailability and reducing the need for organic co-solvents in parenteral or oral dosage forms [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Proflazepam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.